D-イソグルタミンベンジルエステル塩酸塩

説明

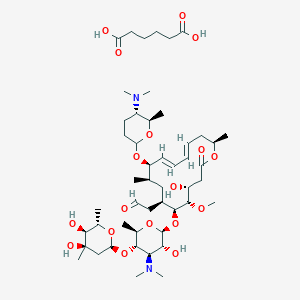

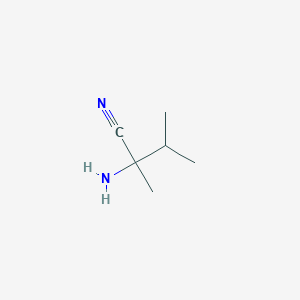

D-Isoglutamine benzyl ester hydrochloride (DIBEH) is an organic compound that has been studied for its potential applications in scientific research. It is a derivative of glutamine, an amino acid that is important for many biochemical and physiological processes in the body. DIBEH is a relatively new compound that has been developed in the last few years and is gaining increasing attention from researchers due to its unique properties.

科学的研究の応用

タンパク質操作

“D-イソグルタミンベンジルエステル塩酸塩”は、様々なタンパク質操作において重要な役割を果たします。 これは、構造的および機能的に異なる非標準アミノ酸(ncAAs)をタンパク質の特定の部位に組み込むことを可能にする遺伝子コード拡張(GCE)で使用されます . これは、生物学的研究や治療薬開発におけるタンパク質の使用を大幅に発展させてきました .

N末端ピログルタミン化

この化合物は、N末端ピログルタミン化を含む、様々なタイプの部位特異的タンパク質修飾に使用できます . このプロセスには、タンパク質の安定性、活性、および処理に影響を与える可能性のある修飾である、グルタミニル残基からピログルタミル残基への変換が含まれます .

毒性タンパク質の活性部位でのGluのケージング

“D-イソグルタミンベンジルエステル塩酸塩”は、毒性タンパク質の活性部位でのGluのケージングに使用できます . このプロセスには、タンパク質の活性を一時的にブロックするための保護基、または「ケージ」の使用が含まれ、タンパク質の機能を回復するために除去できます .

金属キレーターヒドロキサム酸をタンパク質に付与する

この化合物は、タンパク質に金属キレーターヒドロキサム酸を付与するために使用できます . これにより、タンパク質は金属イオンに結合することができ、メタロタンパク質の研究など、様々な用途に役立ちます .

汎用的な反応性ハンドルアシルヒドラジド

“D-イソグルタミンベンジルエステル塩酸塩”は、タンパク質に汎用的な反応性ハンドルアシルヒドラジドを付与するために使用できます . これは、さらなる化学修飾に使用でき、可能なタンパク質機能の範囲を拡大します

将来の方向性

“D-Isoglutamine benzyl ester hydrochloride” has potential applications in the field of protein manipulations . It has been used in the generation of novel epigenetic mark Gln methylation on histones . This work provides useful and unique tools to modify proteins at specific Glu or Gln residues, and complements the toolbox of genetic code expansion .

作用機序

Target of Action

D-Isoglutamine Benzyl Ester Hydrochloride, also known as H-D-Glu(Obzl)-NH2.HCl, is primarily used in the field of protein research . Its primary targets are proteins, specifically at the Glu or Gln residues . The compound is used to modify these proteins at specific sites, which significantly advances the use of proteins in biological research and therapeutics development .

Mode of Action

The compound interacts with its targets (proteins) through a process called genetic code expansion (GCE) . This process allows structurally and functionally distinct non-canonical amino acids (ncAAs) to be incorporated into specific sites of a protein . The compound, being an esterified glutamic acid analogue (BnE), is genetically encoded into proteins . This interaction results in various types of site-specific protein modifications .

Biochemical Pathways

The compound affects the biochemical pathways related to protein modification. It can be applied in different types of site-specific protein modifications, including N-terminal pyroglutamation, caging Glu in the active site of a toxic protein, and endowing proteins with metal chelator hydroxamic acid and versatile reactive handle acyl hydrazide . Importantly, a novel epigenetic mark, Gln methylation, is generated on histones via the derived acyl hydrazide handle .

Pharmacokinetics

It is known that the compound, being an unnatural benzyl ester, is less likely to experience enzymatic hydrolysis in living cells . This property could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of the compound’s action is the modification of proteins at specific Glu or Gln residues . This modification significantly advances the use of proteins in biological research and therapeutics development . For example, it allows for the generation of a novel epigenetic mark, Gln methylation, on histones .

Action Environment

The action of D-Isoglutamine Benzyl Ester Hydrochloride is influenced by the environment within living cells. The compound, being an unnatural benzyl ester, is less likely to experience enzymatic hydrolysis in living cells . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as the presence of specific enzymes and the pH within the cell.

特性

IUPAC Name |

benzyl (4R)-4,5-diamino-5-oxopentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3.ClH/c13-10(12(14)16)6-7-11(15)17-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2,(H2,14,16);1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSXVFJRDTASLQJ-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCC(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)CC[C@H](C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18800-75-4 | |

| Record name | Pentanoic acid, 4,5-diamino-5-oxo-, phenylmethyl ester, hydrochloride (1:1), (4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18800-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

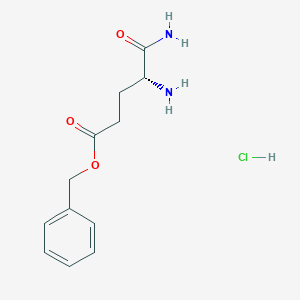

Q1: What is the role of D-Isoglutamine benzyl ester hydrochloride in the synthesis of 14C - MDP?

A1: D-Isoglutamine benzyl ester hydrochloride is a key building block in the multi-step synthesis of 14C - MDP. Specifically, it reacts with a protected form of muramic acid (compound 3 in the abstract) in the presence of Woodward's reagent. [] This reaction forms an intermediate compound (compound 4) where the D-Isoglutamine benzyl ester hydrochloride is coupled to the muramic acid derivative. Subsequent removal of protecting groups leads to the final 14C - MDP molecule. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-But-3-enyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B50291.png)

![[(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate](/img/structure/B50294.png)